molecular formula C6H17O4PPb B14626929 Lead, triethyl-, phosphate CAS No. 56267-87-9

Lead, triethyl-, phosphate

Cat. No.: B14626929
CAS No.: 56267-87-9
M. Wt: 391 g/mol
InChI Key: QITKNUGABLGJGA-UHFFFAOYSA-M
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Description

Lead, triethyl-, phosphate is an organolead compound with the molecular formula C 6 H 17 O 4 PPb . This substance falls into the category of trialkyllead derivatives and is supplied for dedicated research and development purposes. It is structurally characterized by a central lead atom bonded to three ethyl groups and a phosphate moiety, which dictates its specific reactivity and properties . Researchers may investigate this compound for its potential applications in specialized catalysis, as a precursor in materials science, or for its unique physicochemical behavior in various systems. All other potential applications are subjects of ongoing scientific inquiry. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other personal uses. Proper safety protocols, in accordance with your institution's guidelines for handling heavy metals and organometallics, must be followed during use.

Properties

CAS No.

56267-87-9

Molecular Formula

C6H17O4PPb

Molecular Weight

391 g/mol

IUPAC Name

triethylplumbyl dihydrogen phosphate

InChI

InChI=1S/3C2H5.H3O4P.Pb/c3*1-2;1-5(2,3)4;/h3*1H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1

InChI Key

QITKNUGABLGJGA-UHFFFAOYSA-M

Canonical SMILES

CC[Pb](CC)(CC)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead, triethyl-, phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the mixture to below 10°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus oxychloride is added to ethanol under controlled temperature conditions. The mixture is then stirred and allowed to react, followed by purification processes to obtain the final product .

Chemical Reactions Analysis

Reaction Mechanisms

Triethyl phosphate (TEP, (C₂H₅)₃PO₄) undergoes hydrolysis in aqueous environments through associative mechanisms involving nucleophilic attack by hydroxide ions (OH⁻) or water. Key findings include:

  • Alkaline Hydrolysis : Proceeds via a two-step associative pathway :

    • First Step : Formation of a pentacoordinated intermediate after OH⁻ attacks the phosphorus atom. Activation free energy: ~6–8 kcal/mol.

    • Second Step : Cleavage of the P–O bond to release ethanol. Activation free energy: ~6–11 kcal/mol.

    • Both steps exhibit similar energy barriers, making them kinetically competitive .

  • Acidic Hydrolysis : Involves protonation of the phosphate oxygen, facilitating nucleophilic attack by water. DFT studies reveal dual pathways: SN2 with inversion (SN2eI) and SN2 with retention (SN2eR) , with SN2eI being faster .

Table 1: Hydrolysis Pathways of TEP

ConditionMechanismActivation Energy (kcal/mol)Key Intermediate
Alkaline Associative (2-step)6–11Pentacoordinated PO₄
Acidic SN2eI/SN2eR14–60 (protonated vs. gas phase)Protonated TEP

Tetraethyl Lead Degradation Pathways

Tetraethyl lead ((C₂H₅)₄Pb), historically used as a fuel additive, degrades under environmental conditions:

  • Hydrolysis : In water, tetraethyl lead converts to triethyl lead (C₂H₅)₃Pb⁺ with a half-life of 2–5 days (dark conditions) :

    (C2H5)4Pb+H2O(C2H5)3Pb++C2H5OH+H+(C₂H₅)_4Pb+H_2O\rightarrow (C₂H₅)_3Pb^++C₂H_5OH+H^+
  • Photolysis : UV light accelerates degradation, forming inorganic lead species (Pb²⁺) .

Table 2: Degradation Products of Tetraethyl Lead

ProcessPrimary ProductSecondary ProductEnvironmental Impact
Hydrolysis Triethyl lead ionEthanolPersistent neurotoxic Pb
Photolysis Pb²⁺ (inorganic)EthyleneSoil/water contamination

Compatibility of Lead Alkyls with Phosphate Compounds

While no direct reactions between triethyl lead and phosphate are documented:

  • Coordination Chemistry : Phosphate groups (PO₄³⁻) strongly interact with metal ions like Pb²⁺, forming insoluble salts (e.g., lead phosphate) .

  • Electrolyte Systems : In lithium-ion batteries, TEP-based electrolytes minimize Li⁺–phosphate interactions via polar solvents, suggesting analogous strategies could mitigate Pb²⁺–phosphate precipitation .

Mechanism of Action

The mechanism of action of lead, triethyl-, phosphate involves its ability to interact with various molecular targets and pathways. For example, it can act as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes that catalyze phosphate transfer reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Lead Triethyl Phosphate vs. Triethyl Phosphate (TEP, CAS 78-40-0): Structural Difference: Lead triethyl phosphate contains a lead atom, whereas TEP is a triethyl ester of phosphoric acid (C₆H₁₅O₄P) . Toxicity: Lead triethyl phosphate is acutely toxic (poisonous via multiple routes) , while TEP exhibits lower acute toxicity but is implicated in environmental persistence as an organophosphate ester (OPE) . Applications: Lead triethyl phosphate has niche industrial uses (e.g., historical catalysts), whereas TEP is widely used as a solvent, plasticizer, and precursor in membrane fabrication , flame-retardant composites , and chemical sensors .
  • Trimethyl Phosphate (TMP) and Tributyl Phosphate (TBP): Physical Properties: TMP (lower molecular weight) and TBP (higher hydrophobicity) differ in boiling points and solubility, affecting their use in solubility models (e.g., supercritical CO₂) and nuclear fuel processing. Environmental Impact: TMP and TBP are less studied in environmental matrices compared to TEP, which is detected in snowmelt (average 746 ng/L) and degradation by-products (e.g., from chlorinated pesticides) .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
Lead Triethyl Phosphate LDLo (rat): 8500 µg(Pb)/kg; emits toxic Pb/POx fumes Listed on Community Right-To-Know List
Triethyl Phosphate (TEP) Low acute toxicity; environmental persistence (e.g., in wastewater/by-products ) Limited restrictions; monitored in OPE studies
Trimethyl Phosphate (TMP) Used in flame retardants; moderate ecotoxicity Subject to EPA screening

Environmental Behavior

  • Lead Triethyl Phosphate: Limited environmental data, but lead compounds are regulated due to bioaccumulation and neurotoxicity .
  • TEP: Detected in urban snowmelt (229–1175 ng/L) with primary sources linked to atmospheric deposition . Degrades into CO₂, HCl, and organic by-products under photocatalytic conditions .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Key Uses
Lead Triethyl Phosphate Not specified Not available Historical catalysts
Triethyl Phosphate C₆H₁₅O₄P ~215–220 Membranes, sensors, composites
Trimethyl Phosphate C₃H₉O₄P ~197 Flame retardants, solubility models

Table 2. Environmental and Health Risks

Compound Environmental Presence Health Risks
Lead Triethyl Phosphate Rare; high hazard if released Neurotoxicity, organ damage
TEP Ubiquitous in urban snowmelt Low carcinogenic risk (theoretical)
TBP Limited data Potential bioaccumulation

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